![molecular formula C17H19NO3S B5839467 N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B5839467.png)
N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-methylthiophenol.
Acylation Reaction: The 2,4-dimethoxyaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,4-dimethoxyphenyl)chloroacetamide.
Thioether Formation: The N-(2,4-dimethoxyphenyl)chloroacetamide is then reacted with 4-methylthiophenol in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of functional groups like the thioether and acetamide may play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
- N-(2,4-dimethoxyphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12-4-7-14(8-5-12)22-11-17(19)18-15-9-6-13(20-2)10-16(15)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWMNZBYQZLTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1Z)-2-(2,4-dichlorophenyl)-N'-({[4-(propan-2-yl)phenoxy]acetyl}oxy)ethanimidamide](/img/structure/B5839385.png)
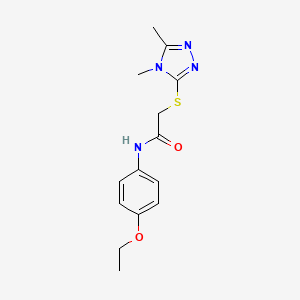
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B5839406.png)
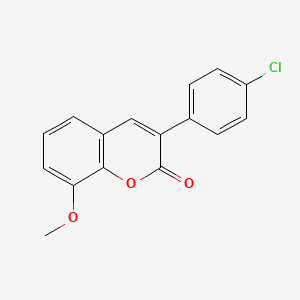
![3-(4-Chlorophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole](/img/structure/B5839413.png)
![[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B5839426.png)
![Ethyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B5839433.png)
![[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B5839435.png)
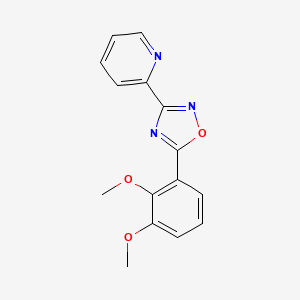
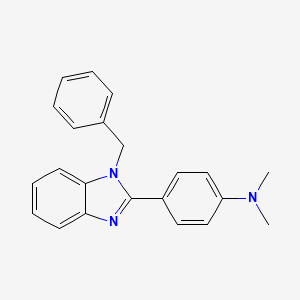
![N-[(2-fluorophenyl)methoxy]benzamide](/img/structure/B5839457.png)
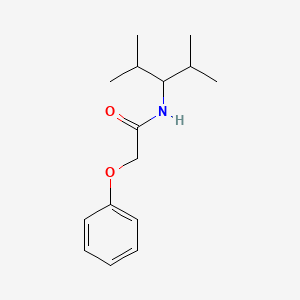
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5839466.png)

